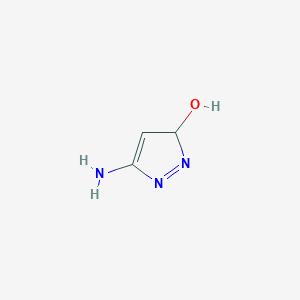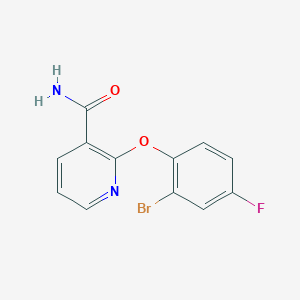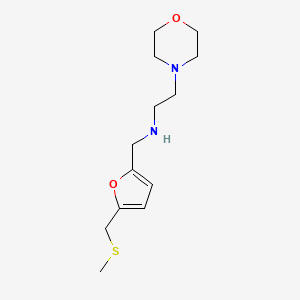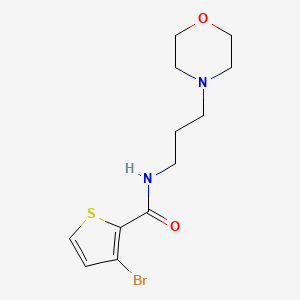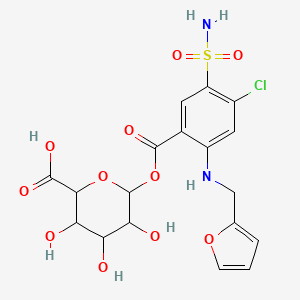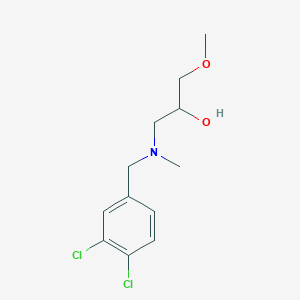
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a methylamino group, and a methoxypropanol moiety
準備方法
The synthesis of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. The synthetic route may include:
Nucleophilic Substitution: The reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile, such as methylamine, to form the intermediate 3,4-dichlorobenzylmethylamine.
Alkylation: The intermediate is then reacted with 3-methoxypropan-2-ol under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
科学的研究の応用
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as an antimicrobial or antiviral agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with cellular membranes and proteins.
類似化合物との比較
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
3,4-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the methoxypropanol moiety.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the dichlorobenzyl and methylamino groups.
N-Methyl-3,4-dichlorobenzylamine: Similar structure but without the methoxypropanol group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H17Cl2NO2 |
|---|---|
分子量 |
278.17 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl-methylamino]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-15(7-10(16)8-17-2)6-9-3-4-11(13)12(14)5-9/h3-5,10,16H,6-8H2,1-2H3 |
InChIキー |
BEQLCJYIWHXRST-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)CC(COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
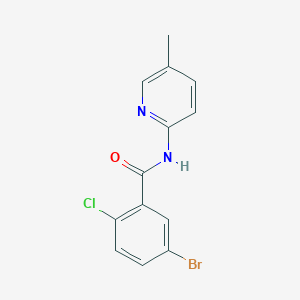
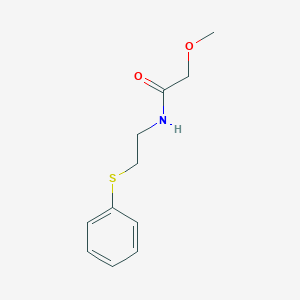
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

